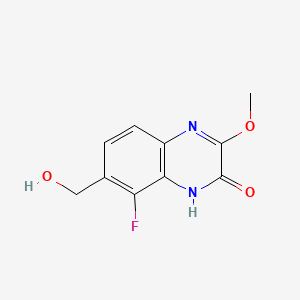
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methoxy group at the 3rd position on the quinoxalinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxalinone ring can be reduced to form dihydroquinoxalinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoxalinone derivatives.
Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoxalinone derivatives.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
- 3-Ethyl-8-fluoro-7-(hydroxymethyl)-4-thioxo-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is unique due to the specific combination of functional groups on the quinoxalinone ring. The presence of the fluorine atom at the 8th position and the methoxy group at the 3rd position distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C10H9FN2O3 |
|---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
8-fluoro-7-(hydroxymethyl)-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9FN2O3/c1-16-10-9(15)13-8-6(12-10)3-2-5(4-14)7(8)11/h2-3,14H,4H2,1H3,(H,13,15) |
InChI Key |
VHWCTNZXXQXSKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















